

Application Notes and Protocols: ND-2158

Treatment of Primary Human Immune Cells

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Compound of Interest

Compound Name: ND-2158

Cat. No.: B10773876

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Introduction

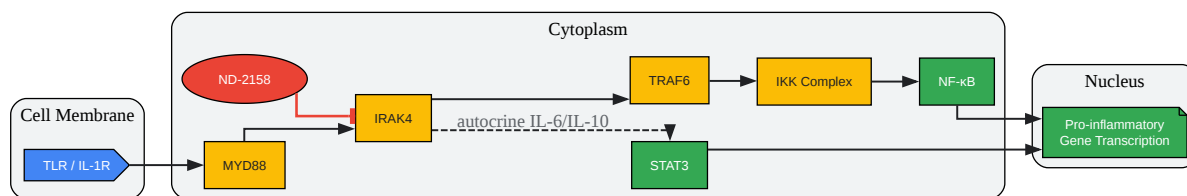
ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a central role in the innate immune response.[2][4][5] Pathological activation of the TLR signaling pathway, often mediated by the adaptor protein MYD88, is implicated in various autoimmune diseases and certain cancers.[1][4][5] **ND-2158** acts as a competitive inhibitor of IRAK4, effectively blocking the downstream signaling cascade that leads to the activation of transcription factors such as NF- κ B and STAT3, and subsequent production of pro-inflammatory cytokines.[1][4]

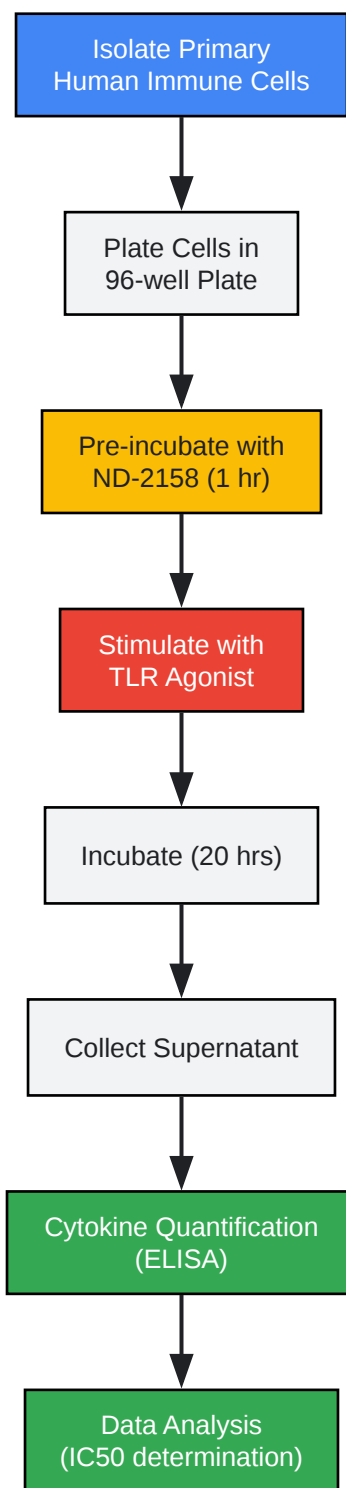
These application notes provide a summary of the effects of **ND-2158** on primary human immune cells, along with detailed protocols for its use in in vitro studies.

Mechanism of Action

ND-2158 selectively binds to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This inhibition effectively abrogates the signal transduction from TLRs and IL-1Rs. The primary signaling pathway affected is the MyD88-dependent pathway, which is crucial for the production of inflammatory cytokines in response to a wide range of pathogens and endogenous danger signals. By

inhibiting IRAK4, **ND-2158** down-modulates key survival signals, including the NF- κ B and JAK-STAT3 pathways.[1][5]





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References

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